

Application Notes and Protocols for a Carboxy Finasteride Pharmacokinetic Study

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Compound of Interest

Compound Name: Carboxy finasteride

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and conducting a pharmacokinetic study of **carboxy finasteride**, the primary monocarboxylic acid metabolite of finasteride. The following protocols and information are intended to facilitate the accurate assessment of the absorption, distribution, metabolism, and excretion (ADME) of this metabolite.

Introduction

Finasteride is a 5 α -reductase inhibitor used in the treatment of benign prostatic hyperplasia and male pattern baldness.[1][2] It is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system, into two major metabolites: a monohydroxylated metabolite and a monocarboxylic acid metabolite (**carboxy finasteride**).[3][4] These metabolites are considered to have significantly less pharmacological activity than the parent drug, possessing less than 20% of finasteride's 5 α -reductase inhibitory activity.[1][3][4] Understanding the pharmacokinetic profile of **carboxy finasteride** is crucial for a complete characterization of finasteride's disposition in the body.

Pharmacokinetic Study Design

Objective: To characterize the pharmacokinetic profile of **carboxy finasteride** and the parent drug, finasteride, in healthy adult subjects following a single oral dose of finasteride.

Study Design: A single-center, open-label, single-dose pharmacokinetic study.

Study Population:

- Inclusion Criteria: Healthy male volunteers, aged 18-50 years, with a body mass index (BMI) between 18.5 and 30.0 kg/m².
- Exclusion Criteria: History or current evidence of any clinically significant disease, use of any prescription or over-the-counter medications within 14 days of dosing, and known hypersensitivity to finasteride.

Drug Administration:

- A single oral dose of 5 mg finasteride administered with 240 mL of water after an overnight fast of at least 10 hours.

Biological Sampling:

- Blood: Venous blood samples (5 mL) will be collected in K2-EDTA tubes at pre-dose (0 hours) and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose. Plasma will be separated by centrifugation and stored at -80°C until analysis.
- Urine: Urine will be collected over the following intervals: 0-4, 4-8, 8-12, 12-24, 24-48, and 48-72 hours post-dose. The total volume of each collection will be recorded, and a 10 mL aliquot will be stored at -80°C until analysis.

Experimental Protocols

Bioanalytical Method for Finasteride and Carboxy Finasteride in Human Plasma and Urine

This protocol outlines the quantification of finasteride and **carboxy finasteride** using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

1. Materials and Reagents:

- Finasteride and **Carboxy Finasteride** reference standards

- Internal Standard (IS), e.g., Finasteride-d9
- HPLC-grade acetonitrile, methanol, and water
- Formic acid
- Human plasma (K2-EDTA) and urine

2. Sample Preparation (Liquid-Liquid Extraction):

- Pipette 200 μ L of plasma or urine sample into a clean microcentrifuge tube.
- Add 25 μ L of the internal standard working solution.
- Add 1 mL of ethyl acetate.
- Vortex for 5 minutes.
- Centrifuge at 10,000 rpm for 5 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μ L of the mobile phase.
- Inject 10 μ L into the LC-MS/MS system.

3. LC-MS/MS Conditions:

Parameter	Condition
LC System	Agilent 1200 Series or equivalent
Column	C18, 50 x 2.1 mm, 3.5 µm particle size
Mobile Phase	A: 0.1% Formic acid in water B: 0.1% Formic acid in acetonitrile
Gradient	40% B to 90% B over 5 minutes
Flow Rate	0.4 mL/min
Column Temperature	40°C
MS System	Sciex API 4000 or equivalent
Ionization Mode	Electrospray Ionization (ESI), Positive
MRM Transitions	Finasteride: m/z 373.3 → 305.3 Carboxy Finasteride: m/z 403.3 → 335.3 Finasteride-d9 (IS): m/z 382.3 → 314.3

4. Method Validation: The method should be validated according to the International Council for Harmonisation (ICH) M10 guidelines for bioanalytical method validation, including specificity, linearity, accuracy, precision, recovery, matrix effect, and stability.[5]

Pharmacokinetic Data Analysis

Pharmacokinetic parameters for both finasteride and **carboxy finasteride** will be calculated using non-compartmental analysis of the plasma concentration-time data.

- C_{max} (Maximum Plasma Concentration): Obtained directly from the observed data.
- T_{max} (Time to C_{max}): Obtained directly from the observed data.
- AUC_{0-t} (Area Under the Curve from time 0 to the last measurable concentration): Calculated using the linear trapezoidal rule.
- AUC_{0-∞} (Area Under the Curve from time 0 to infinity): Calculated as AUC_{0-t} + (C_{last} / λ_z), where C_{last} is the last measurable concentration and λ_z is the terminal elimination rate

constant.

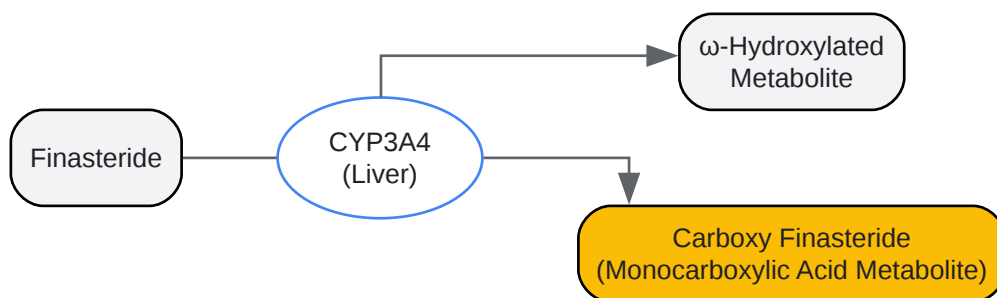
- $t_{1/2}$ (Terminal Half-life): Calculated as $0.693 / \lambda_z$.
- CL/F (Apparent Total Clearance): Calculated as $\text{Dose} / \text{AUC}_{0-\infty}$ for finasteride.
- V_z/F (Apparent Volume of Distribution): Calculated as $\text{CL}/F / \lambda_z$ for finasteride.

Data Presentation

Table 1: Summary of Hypothetical Pharmacokinetic Parameters for Finasteride and **Carboxy Finasteride** (Mean \pm SD)

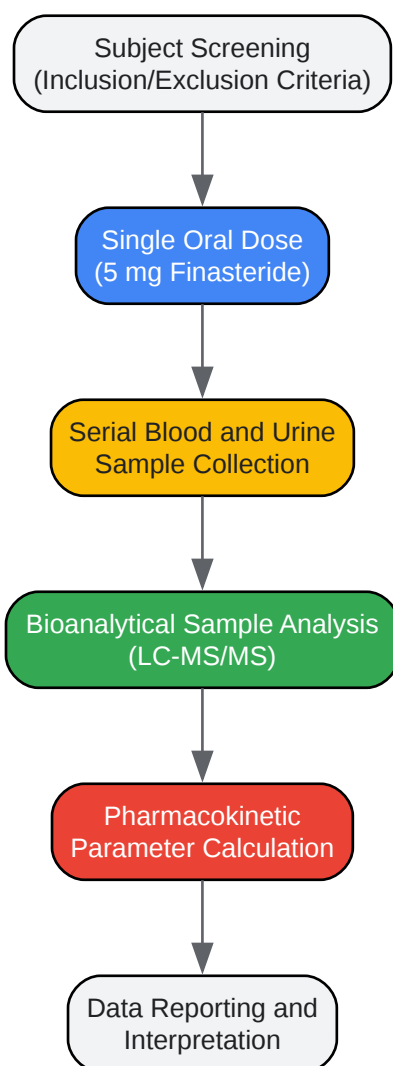
Parameter	Finasteride	Carboxy Finasteride
C _{max} (ng/mL)	37.0 \pm 8.5	15.0 \pm 4.2
T _{max} (hr)	1.5 \pm 0.5	4.0 \pm 1.0
AUC _{0-72h} (ng·hr/mL)	250 \pm 60	300 \pm 75
AUC _{0-∞} (ng·hr/mL)	265 \pm 65	320 \pm 80
$t_{1/2}$ (hr)	6.0 \pm 1.5	10.0 \pm 2.5

Visualizations



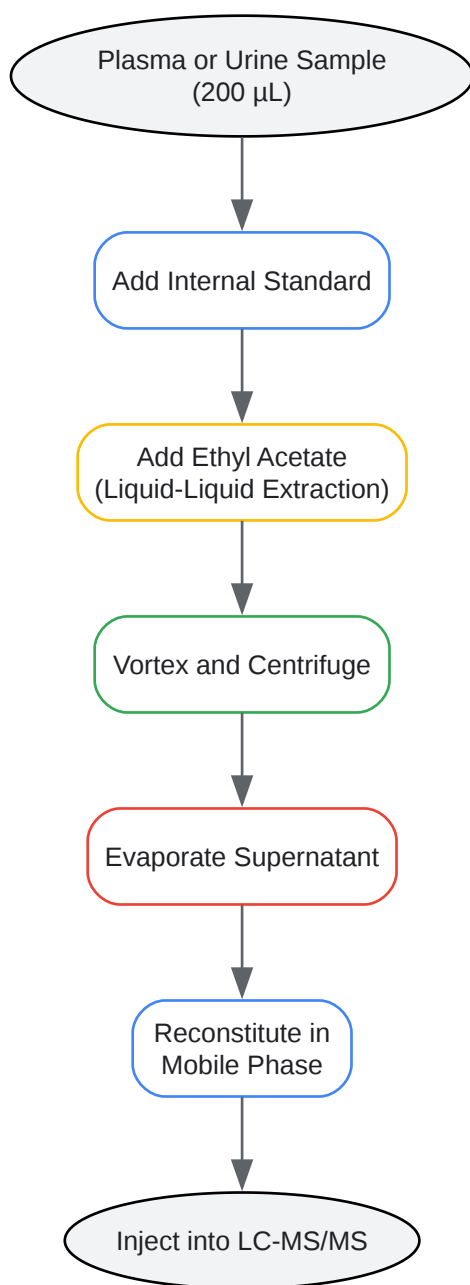
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Caption: Metabolic pathway of finasteride.



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Caption: Pharmacokinetic study workflow.



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Caption: Bioanalytical sample preparation workflow.

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